3',4'-Dichlorobenzamil hydrochloride

Description

BenchChem offers high-quality 3',4'-Dichlorobenzamil hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dichlorobenzamil hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

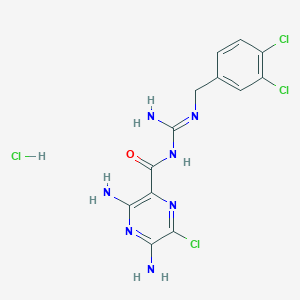

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diamino-6-chloro-N-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N7O.ClH/c14-6-2-1-5(3-7(6)15)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8;/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHAOBPPRPXQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl4N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928621-15-2 | |

| Record name | 928621-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of 3 ,4 Dichlorobenzamil Hydrochloride S Actions

Effects on Mammalian Sperm Motility and Viability

Research has demonstrated that 3',4'-Dichlorobenzamil (B1664104) hydrochloride exerts a potent and rapid spermicidal effect on mammalian, particularly human, spermatozoa. nih.govresearchgate.net Studies show the compound produces a dose- and time-dependent reduction in both sperm motility and viability. nih.govnih.gov In experiments using ejaculated human semen, a 4 mM concentration of the compound resulted in a total loss of sperm viability within one minute. nih.govresearchgate.net When tested on spermatozoa that had been separated from seminal plasma, a similar complete loss of viability was observed at a lower concentration of 0.5 mM. nih.govresearchgate.net Further testing confirmed that this effect is spermicidal (cell-killing) rather than spermiostatic (cell-inhibiting), as the sperm were unable to be revived. nih.govnih.gov

Table 1: Spermicidal Efficacy of 3',4'-Dichlorobenzamil Hydrochloride on Human Spermatozoa

| Sample Type | Concentration for Total Viability Loss | Time to Effect | Citation |

|---|---|---|---|

| Total Semen | 4 mM | 1 minute | nih.gov, researchgate.net |

Role of Intracellular Calcium in Sperm Function Regulation

Intracellular calcium is a master regulator of sperm function, acting as a critical second messenger in processes essential for fertilization, including capacitation, hyperactivation, and the acrosome reaction. peerj.comnih.gov The concentration of Ca2+ within the sperm cell is tightly controlled by a variety of ion channels and pumps on the sperm membrane. peerj.com An elevation in intracellular Ca2+ is a necessary signal for the acrosome reaction, a Ca2+-dependent process where the sperm releases enzymes to penetrate the egg. nih.govmdpi.com

The spermicidal action of 3',4'-Dichlorobenzamil hydrochloride is directly linked to its ability to disrupt this delicate calcium balance. nih.govresearchgate.net Studies confirm that the loss of sperm viability caused by the compound is associated with a significant increase in intracellular Ca2+. nih.govresearchgate.net A major cause of sperm death is an uncontrolled elevation of intracellular calcium, and by inhibiting the Na+/Ca2+ exchanger, DBZ induces this precise state, leading to irreversible cell damage. researchgate.net

Mechanisms Underlying Spermicidal Action

The primary mechanism behind the spermicidal action of 3',4'-Dichlorobenzamil hydrochloride is the inhibition of the Na+/Ca2+ exchange system located on the sperm cell membrane. nih.govresearchgate.net This inhibition disrupts the primary function of the exchanger, which is to extrude calcium from the cell. The blockage leads to a rapid accumulation of Ca2+ inside the sperm cell. nih.gov This overload of intracellular calcium is cytotoxic, causing a cascade of events that result in the loss of motility and, ultimately, cell death. researchgate.net The action is direct and irreversible, classifying the compound as a true spermicidal agent. nih.gov

Research Paradigms and Biological System Investigations

Studies in Reproductive Physiology

Synergistic and Potentiation Studies with Other Pharmacological Agents

The utility of 3',4'-Dichlorobenzamil (B1664104) hydrochloride (DCB) as a Na+/Ca2+ exchange inhibitor has been leveraged in studies to understand and enhance the effects of other pharmacological agents, particularly in the context of sperm physiology.

Combined Effects with Membrane Stabilizers (e.g., Lidocaine (B1675312), Propranolol) on Sperm Physiology

Research has demonstrated that 3',4'-Dichlorobenzamil hydrochloride can potentiate the spermicidal activity of membrane-stabilizing agents like lidocaine. nih.gov Both DCB and lidocaine individually exhibit dose- and time-dependent spermicidal effects on ejaculated human sperm. nih.gov When used in combination, lidocaine enhances the spermicidal action of DCB, leading to a significant reduction in the time required to achieve complete sperm immotility. nih.gov This synergistic effect is attributed to their distinct but complementary mechanisms. As a Na+-Ca2+ exchange inhibitor, DCB leads to an increase in intracellular calcium (Ca2+), a state which is known to be detrimental to sperm viability. researchgate.netresearchgate.net Lidocaine, acting as a membrane stabilizer, is thought to further contribute to this process, resulting in an irreversible loss of sperm viability. nih.govresearchgate.net

Similarly, the membrane-stabilizing drug propranolol (B1214883) has been shown to have inhibitory effects on sperm motility. pacific.edu Its action is believed to be related to its local anesthetic properties rather than its beta-blocking activity. wikipedia.org Studies with benzamil (B1198395), an analog of DCB, in combination with propranolol showed a complementary spermicidal action, which allowed for a reduction in the required doses of both compounds to achieve total sperm immotility. researchgate.net The mechanism is thought to involve the inhibition of the Na+-Ca2+ exchange system by the amiloride (B1667095) analog and membrane stabilization by propranolol, culminating in a lethal accumulation of calcium within the sperm cells. researchgate.net

| Agent(s) | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|

| DCB + Lidocaine | Potentiation of spermicidal activity; significant decrease in time to complete sperm immotility. | DCB inhibits Na+/Ca2+ exchange, increasing intracellular Ca2+. Lidocaine acts as a membrane stabilizer, contributing to irreversible viability loss. | nih.govresearchgate.net |

| Benzamil + Propranolol | Complementary spermicidal action, allowing for dose reduction of both agents. | Benzamil inhibits Na+/Ca2+ exchange while propranolol causes membrane stabilization, leading to Ca2+ accumulation in sperm. | researchgate.net |

Interactions with Histamine (B1213489) and its Receptor Antagonists on Sperm Intracellular Calcium

The interaction between 3',4'-Dichlorobenzamil hydrochloride and the histamine signaling pathway in human spermatozoa has been a subject of detailed investigation. Histamine alone can reduce sperm viability in a dose- and time-dependent manner, an effect that is accompanied by a rise in intrasperm Ca2+. nih.govnih.gov When combined with DCB, which is known to elevate intracellular Ca2+ by blocking its extrusion, the spermicidal action of histamine is potentiated. nih.govnih.gov The combination of histamine and DCB leads to a rapid increase in intrasperm Ca2+, reaching the critical threshold for cell death much faster than with either agent alone. nih.gov

This effect is mediated specifically through histamine H1-receptors on the sperm cells. nih.gov Pre-treatment of sperm with H1-receptor antagonists such as chlorpheniramine, promethazine, or diphenhydramine (B27) prevents the histamine-induced elevation of intrasperm Ca2+ and its associated spermicidal action. nih.govnih.gov In contrast, pre-treatment with the H2-receptor antagonist famotidine (B1672045) does not offer such a protective effect against histamine's action. nih.gov Interestingly, separate studies have shown that H2-receptor antagonists (cimetidine, ranitidine, and famotidine) can themselves induce a dose- and time-dependent reduction in sperm viability, also linked to elevated intrasperm Ca2+. mdpi.com DCB was found to potentiate the spermicidal action of these H2-receptor antagonists as well, again by accelerating the rate of increase in intracellular Ca2+. mdpi.com

| Condition | Effect on Intrasperm Ca2+ | Effect on Sperm Viability | Source |

|---|---|---|---|

| Histamine + DCB | Potentiated increase | Potentiated spermicidal action | nih.govnih.gov |

| Histamine + H1-Antagonist (e.g., Chlorpheniramine) | Increase is prevented | Spermicidal action is prevented | nih.gov |

| Histamine + H2-Antagonist (Famotidine) | Not prevented | Protective action not observed | nih.gov |

| H2-Antagonist (e.g., Cimetidine) + DCB | Potentiated increase (faster rate) | Potentiated spermicidal action | mdpi.com |

Investigations in Skeletal System Biology

3',4'-Dichlorobenzamil hydrochloride has been instrumental in elucidating the ionic mechanisms underlying bone metabolism, particularly the process of bone resorption.

Inhibition of Stimulated Bone Resorption in In Vitro Models

Studies using neonatal mouse calvaria in vitro have demonstrated that DCB effectively inhibits stimulated bone resorption. The inhibition of calcium release from bones stimulated by parathyroid hormone (PTH) was found to be dose-dependent. The concentration of DCB required for 50% inhibition (IC50) was approximately 7 µM, with complete inhibition occurring at a concentration of 10 µM. At this higher concentration, DCB was also observed to inhibit basal calcium release. The inhibitory effect is not limited to PTH-stimulated resorption; DCB also blocks bone resorption induced by other agents like 1,25-dihydroxyvitamin D3 and prostaglandin (B15479496) E2. This suggests that the compound acts at a point in the resorption pathway that is common to all these stimuli, beyond the specific hormone-receptor interaction. The inhibitory effect was found to be reversible, indicating that it is not due to simple cytotoxicity.

| Stimulating Agent | Effect of DCB | Key Finding (Concentration) | Source |

|---|---|---|---|

| Parathyroid Hormone (PTH) | Dose-dependent inhibition | IC50 ≈ 7 µM; Complete inhibition at 10 µM | |

| 1,25-dihydroxyvitamin D3 | Inhibition | Demonstrates action beyond specific hormone receptors | |

| Prostaglandin E2 | Inhibition | Confirms a broad inhibitory effect on the resorption process |

Implication of Na-Ca Exchange in Hormonally Regulated Bone Remodeling Processes

The findings from studies with DCB have provided strong evidence for the involvement of the Na+-Ca2+ exchange mechanism in hormonally regulated bone resorption. The hypothesis that stimulated calcium release from bone requires Na+-Ca2+ exchange was tested using DCB due to its known function as a direct blocker of this exchanger in other tissues. The ability of DCB to inhibit bone resorption stimulated by PTH, 1,25-dihydroxyvitamin D3, and prostaglandin E2 supports a model where these hormones converge on a common pathway that involves Na+-Ca2+ exchange. Further supporting this, amiloride, a less potent inhibitor of the Na+-Ca2+ exchange, had no effect on PTH-stimulated resorption at concentrations below 0.1 mM. The collective data are consistent with the proposition that Na+-Ca2+ exchange is a crucial step in the process of hormonally stimulated bone resorption.

Antiparasitic Research Applications

While direct studies on 3',4'-Dichlorobenzamil hydrochloride as an antiparasitic agent are limited, research into structurally related compounds has shown promise. Investigations have been conducted on a library of 3,4-dichloroaniline (B118046) amides, which share a core structural feature with DCB, for their potential activity against the protozoan parasite Trichomonas vaginalis. This parasite is responsible for trichomoniasis, a common sexually transmitted infection, and has shown resistance to the standard drug, metronidazole. In a preliminary screening, several compounds from the 3,4-dichloroaniline amide library were found to be effective at inhibiting the growth of the parasite in vitro. nih.gov The most effective compound in the series demonstrated a 66-69% inhibition of growth across two different strains of the parasite. This line of inquiry suggests that the 3,4-dichloroaniline scaffold, a key component of DCB, may be a valuable starting point for the development of new antiparasitic chemotherapies. nih.gov

Inhibition of Acanthamoeba Excystation via Ion Transporter Modulation

Acanthamoeba, a free-living amoeba, can cause serious human infections. Its life cycle includes a dormant, resistant cyst stage and an active, vegetative trophozoite stage. The transition from cyst to trophozoite, known as excystation, is a critical step for its proliferation and infectivity. nih.gov Research into the role of ion transporters in this process has identified the Na+/Ca2+ exchanger as a key player.

Studies on Acanthamoeba castellanii revealed that 3',4'-Dichlorobenzamil hydrochloride, an inhibitor of the sodium-calcium exchanger, completely abolished excystation. nih.gov This potent effect suggests that disrupting Ca2+ signaling is a critical mechanism that halts this phenotypic transformation. nih.gov The findings indicate that ion transporters are integral to the sensory perception of A. castellanii, allowing it to monitor environmental conditions and trigger excystation when favorable. nih.gov While other ion transport inhibitors, such as those targeting potassium channels, showed partial inhibition, the complete blockade by 3',4'-Dichlorobenzamil hydrochloride highlights the essential role of Na+/Ca2+ exchange in this process. nih.gov Interestingly, these ion transport inhibitors did not affect the reverse process, encystation, or the viability of the trophozoites themselves. nih.gov

Table 1: Effect of Various Ion Transport Inhibitors on Acanthamoeba castellanii Excystation

| Compound | Target | Effect on Excystation | Reference |

|---|---|---|---|

| 3',4'-Dichlorobenzamil hydrochloride | Sodium-Calcium Exchanger | Complete Abolishment | nih.gov |

| Lanthanum oxide | Potassium Transport | Partial Inhibition | nih.gov |

| Stevioside hydrate | Potassium Transport | Partial Inhibition | nih.gov |

| CLP257 | Potassium-Chloride Co-transporter (Activator) | Partial Inhibition | nih.gov |

Disruption of Plasmodium falciparum Digestive Vacuole Integrity

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the digestion of hemoglobin within its digestive vacuole (DV) for survival inside red blood cells. youtube.com This organelle is a known target for many antimalarial drugs.

In a search for new antimalarials, a high-content phenotypic screen was developed to identify compounds that could disrupt the parasite's DV. nih.gov The screen measured the leakage of intravacuolar Ca2+ as an indicator of DV permeabilization. nih.gov From a test library, 3',4'-Dichlorobenzamil was identified as one of two hits with the ability to disrupt the DV. nih.gov This finding was validated by confocal microscopy, which confirmed the compound's ability to permeabilize the digestive vacuole in both laboratory strains and clinical isolates of the parasite. nih.gov The disruption of the DV is associated with a form of programmed cell death in the parasite. nih.gov The identification of 3',4'-Dichlorobenzamil highlights the potential of targeting DV integrity and its associated ion transport mechanisms as a strategy for developing novel antimalarial therapies. nih.govnih.gov

Table 2: High-Content Screen for Plasmodium falciparum Digestive Vacuole Disruption

| Compound | Screening Result | Observed Effect | Reference |

|---|---|---|---|

| 3',4'-Dichlorobenzamil | Hit | Permeabilization of the digestive vacuole | nih.gov |

| Quinacrine | Hit | Permeabilization of the digestive vacuole | nih.gov |

Cardiovascular and Pulmonary System Research

In the context of the cardiovascular and pulmonary systems, 3',4'-Dichlorobenzamil hydrochloride serves as a critical tool for dissecting the complex interplay of ion channels and transporters that govern cellular function and pathology.

Influence on Cardiac Contractility and Arrhythmogenesis

The compound's primary target, the Na+/Ca2+ exchanger (NCX), is a key regulator of calcium homeostasis in cardiac myocytes, making it central to cardiac contractility and electrical stability.

Research has uncovered a crucial functional relationship between the Transient Receptor Potential Canonical 3 (TRPC3) channel and the Na+/Ca2+ exchanger isoform 1 (NCX1) in the heart. researchgate.netnih.gov TRPC3, a non-selective cation channel, allows the entry of both Ca2+ and Na+ into cardiac myocytes. researchgate.netnih.gov This channel is often found in close proximity to NCX1, forming a microdomain that is critical for regulating cardiac contractility. researchgate.netnih.gov Excessive activation of TRPC3 can lead to cellular Ca2+ overload, which is a substrate for cardiac arrhythmias. researchgate.net Studies using a murine model with cardiac overexpression of TRPC3 demonstrated that a TRPC3 agonist could induce arrhythmias. researchgate.netnih.gov The application of 10 µM 3',4'-Dichlorobenzamil hydrochloride (DCB), which inhibits the forward mode of NCX1, markedly suppressed these agonist-evoked arrhythmic events. researchgate.net This finding points to a TRPC3-triggered alteration of NCX1 function as the basis for the pro-arrhythmic action. researchgate.net Further investigation showed that activation of TRPC3 can lead to a spatial uncoupling of the TRPC3-NCX1 interaction, contributing to arrhythmogenesis. researchgate.netnih.gov

Intracellular calcium concentration ([Ca2+]i) is a fundamental regulator of cardiac myocyte function, from activating contraction to modulating ion currents that shape the cell's electrophysiological properties. nih.gov However, approximately 99% of the calcium within the cytoplasm is not free but is bound to various intracellular buffers. nih.gov This extensive buffering capacity means that the properties of these buffers significantly influence the amplitude and kinetics of the Ca2+ transient. nih.gov

The pro-arrhythmic effects stemming from excessive TRPC3 activation were found to be prevented by enhanced intracellular Ca2+ buffering. researchgate.netnih.gov This suggests that the ability of the cell to sequester excess Ca2+ is a key defense against arrhythmias. By inhibiting NCX1, 3',4'-Dichlorobenzamil hydrochloride directly intervenes in a major Ca2+ extrusion pathway, preventing the transient cellular Ca2+ overload that can overwhelm the cell's buffering capacity and trigger arrhythmias. researchgate.netnih.gov The interplay between Ca2+ influx via channels like TRPC3, Ca2+ extrusion via transporters like NCX1, and the extensive intracellular Ca2+ buffering system collectively determines the electrophysiological stability of the cardiac myocyte. nih.gov

Regulation of Endothelial Nitric Oxide Synthase (eNOS) Activity in Pulmonary Arterial Endothelial Cells

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the vascular endothelium, producing nitric oxide (NO), a potent vasodilator. nih.gov Its activity is crucial for maintaining vascular health, and its dysregulation is implicated in diseases like pulmonary arterial hypertension (PAH). researchgate.net The activity of eNOS is tightly regulated, notably by intracellular Ca2+ levels and by phosphorylation at specific sites. researchgate.net

In pulmonary arterial endothelial cells (PAECs), an elevation in intracellular Ca2+ is a primary stimulus for eNOS activation. However, in conditions like PAH, NO production is impaired. researchgate.net This impairment is not due to a lack of eNOS protein but rather to its inactivation through phosphorylation, particularly at the T495 site, which is mediated by protein kinase C (PKC). researchgate.net While 3',4'-Dichlorobenzamil hydrochloride's primary role is the inhibition of the Na+/Ca2+ exchanger, this action indirectly influences the Ca2+ signaling that is upstream of eNOS. In other vascular endothelial cells, NO itself has been shown to inhibit capacitative Ca2+ entry, creating a negative feedback loop. nih.govnih.gov Although direct studies detailing the specific effects of 3',4'-Dichlorobenzamil hydrochloride on eNOS regulation in PAECs are not prominent, its ability to modulate intracellular Ca2+ suggests a potential indirect influence on the Ca2+/calmodulin-dependent activation of eNOS.

NCX Regulation of eNOS Activity and its Potential Impact on Pulmonary Circulation

The available research does not explicitly detail the regulation of eNOS activity by the sodium-calcium exchanger (NCX) and the subsequent impact on pulmonary circulation as a direct result of applying 3',4'-Dichlorobenzamil hydrochloride. Although eNOS is a critical enzyme in the pulmonary circulation, and 3',4'-Dichlorobenzamil is known to inhibit NCX, the direct causal link and detailed findings regarding this specific pathway are not present in the reviewed literature.

Neurobiological and Cellular Migration Studies

Inhibition of Glioblastoma Cell Migration

Based on the reviewed scientific literature, there is no specific information available regarding the role of 3',4'-Dichlorobenzamil hydrochloride in the inhibition of glioblastoma cell migration. Studies on glioblastoma migration have identified other compounds and pathways as potential therapeutic targets. nih.govresearchgate.netnih.gov

Characterization of Inward Currents in Ventromedial Hypothalamic Neurones Induced by Metabotropic Glutamate (B1630785) Receptor Stimulation

In studies of rat ventromedial hypothalamic (VMH) neurones, the stimulation of metabotropic glutamate receptors (mGluRs) has been shown to induce a specific type of electrical activity. nih.govnih.gov Research using whole-cell patch-clamp recordings demonstrated that the application of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), an mGluR agonist, depolarized VMH neurones by activating an inward current. nih.govnih.gov This inward current is identified as a Na+-Ca2+ exchange current. nih.govnih.gov

The effect of 3',4'-Dichlorobenzamil was consistent with the effects of other substances that interfere with this pathway. For instance, replacing external sodium chloride (NaCl) with Tris-HCl or Lithium chloride (LiCl) also reduced the current, as did the application of heavy metal ions like Nickel (Ni2+) and Lanthanum (La3+). nih.govnih.gov

Interactive Data Table: Effect of Inhibitors on mGluR-Induced Inward Current in VMH Neurones

| Compound/Condition | Target/Mechanism | Effect on Inward Current | Reference |

| 3',4'-Dichlorobenzamil hydrochloride | Na+-Ca2+ exchanger | Reduced | nih.govnih.gov |

| Ni2+ / La3+ | Heavy metal ion block | Reduced | nih.govnih.gov |

| NaCl Replacement | Reduces Na+ gradient | Reduced | nih.govnih.gov |

| U-73,122 | PLC inhibitor | Reduced | nih.govnih.gov |

| GDPβS (photoreleased) | G-protein blockade | Blocked | nih.govnih.gov |

| Diazo-2 (photolysis) | Intracellular Ca2+ chelation | Diminished | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 3 ,4 Dichlorobenzamil Hydrochloride and Analogues

Influence of Chemical Modifications on Ion Channel and Transporter Affinity

3',4'-Dichlorobenzamil (B1664104) is a derivative of the diuretic amiloride (B1667095) and is recognized as a potent inhibitor of the Na+/Ca2+ exchanger (NCX). medchemexpress.comnih.gov However, its utility as a selective pharmacological tool is limited by its effects on other ion transport pathways, including L-type Ca2+ channels and other Na+ channels. nih.govnih.gov SAR studies have been crucial in identifying the structural moieties that contribute to its affinity for these various targets.

The core structure of benzamil (B1198395) analogues consists of a pyrazine (B50134) ring, a guanidinium (B1211019) group, and a substituted phenyl ring. Modifications at each of these sites have been shown to significantly impact inhibitory potency and selectivity.

The Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. The 3',4'-dichloro substitution, as seen in dichlorobenzamil, is a key feature for its inhibitory action on the NCX. Research on related amiloride analogues has shown that the presence of electron-withdrawing groups on the phenyl ring generally enhances inhibitory activity.

The Guanidinium Group: The guanidinium group is essential for the activity of benzamil and its analogues. This positively charged moiety is believed to interact with the ion permeation pathway of the target transporters and channels. wikipedia.orgnih.gov Modifications to this group, such as alkylation or incorporation into a larger heterocyclic system, can drastically alter the compound's affinity and selectivity profile.

The following table summarizes the inhibitory concentrations (IC50) of 3',4'-Dichlorobenzamil and other related compounds on the Na+/Ca2+ exchanger, highlighting the impact of structural variations on potency.

| Compound | Target | IC50 | Notes |

| 3',4'-Dichlorobenzamil | Na+/Ca2+ Exchanger | 18 µM | Inhibits Na+/Ca2+ exchange in pancreatic islet cells. medchemexpress.com |

| Benzamil | Na+/Ca2+ Exchanger | ~100 nM | An analogue of amiloride. medchemexpress.com |

| KB-R7943 | Na+/Ca2+ Exchanger | 5.1 µM | An isothiourea derivative. medchemexpress.comsemanticscholar.org |

| SEA0400 | Na+/Ca2+ Exchanger | 5-33 nM | A highly selective inhibitor. medchemexpress.com |

| SN-6 | NCX1, NCX2, NCX3 | 2.9, 16, 8.6 µM | A selective inhibitor of the Na+/Ca2+ exchanger. medchemexpress.comsemanticscholar.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Correlations between Structural Features and Specific Biological Activities

The non-selective nature of 3',4'-dichlorobenzamil has prompted research to correlate specific structural features with its distinct biological activities, namely NCX inhibition versus calcium channel modulation.

For NCX Inhibition:

Dichlorophenyl Group: The 3',4'-dichloro substitution pattern on the benzoyl moiety appears to be a strong determinant for NCX inhibition.

Guanidinium Moiety: The unsubstituted guanidinium group is crucial for high-affinity binding to the NCX.

For Calcium Channel Modulation:

The following table presents data on the inhibitory effects of various compounds on different ion channels, illustrating the challenge of achieving selectivity.

| Compound | Primary Target | Other Affected Channels | IC50 (Primary Target) | Reference |

| 3',4'-Dichlorobenzamil | Na+/Ca2+ Exchanger | L-type Ca2+ channels, K+ channels | 18 µM | medchemexpress.com |

| Diltiazem | L-type Ca2+ channels | - | Not specified | nih.govnih.gov |

| Amiloride | Na+/H+ Exchanger | Epithelial Na+ channels | Not specified | nih.gov |

| Bepridil | Na+/Ca2+ Exchanger | - | 14-25 µM | semanticscholar.org |

| YM-244769 | Na+/Ca2+ Exchanger (reverse mode) | - | ~4 µM | semanticscholar.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational and Theoretical Approaches in SAR Prediction and Validation

In the absence of extensive empirical data from synthesized analogues, computational and theoretical methods have become invaluable tools for predicting the SAR of compounds like 3',4'-dichlorobenzamil hydrochloride. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. nih.govwikipedia.org For benzamil analogues, 2D- and 3D-QSAR studies can be employed to identify the physicochemical and structural properties that are critical for inhibitory activity. nih.govfrontiersin.orgijnrd.orgfrontiersin.orgjmaterenvironsci.comrutgers.edujlu.edu.cn These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts. Key descriptors in such models often include electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic parameters (e.g., logP).

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to its target protein. nih.govnih.govmdpi.com In the context of 3',4'-dichlorobenzamil, docking studies could be performed using homology models of the Na+/Ca2+ exchanger or crystal structures of related ion channels. nih.gov These simulations can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. By comparing the docking poses and scores of different analogues, researchers can rationalize observed SAR trends and predict the binding modes of new compounds. For example, docking could help to visualize how modifications to the dichlorophenyl ring or the guanidinium group affect the compound's fit within the binding pocket of the NCX.

These computational approaches, when used in concert, provide a powerful platform for understanding the SAR of 3',4'-dichlorobenzamil and for the rational design of new analogues with improved potency and selectivity.

Advanced Methodologies and Experimental Models in 3 ,4 Dichlorobenzamil Hydrochloride Research

In Vitro Cell and Tissue Culture Systems

In vitro models are fundamental for dissecting the cellular and molecular impacts of 3',4'-Dichlorobenzamil (B1664104) hydrochloride. These systems allow for controlled studies on specific cell types and biological processes.

Primary Cell Models

Primary cells, isolated directly from tissues, provide a physiologically relevant context for studying cellular responses.

Neonatal Mouse Calvaria: Research has utilized neonatal mouse calvaria to investigate the role of Na+/Ca2+ exchange in bone resorption. nih.gov In these in vitro models, DCB was found to inhibit bone resorption stimulated by parathyroid hormone (PTH) in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 7 µM. nih.gov Complete inhibition was observed at a concentration of 10 µM. nih.gov The compound also blocked resorption induced by other agents like 1,25-dihydroxyvitamin D3 and prostaglandin (B15479496) E2, suggesting its effect occurs beyond specific hormone-receptor interactions and is consistent with the involvement of Na+/Ca2+ exchange in the bone resorption process. nih.gov

Human Pulmonary Arterial Endothelial Cells: A review of the scientific literature did not yield specific research where 3',4'-Dichlorobenzamil hydrochloride was applied to human pulmonary arterial endothelial cell models.

Pancreatic Islet Cells: Studies on normal rat pancreatic islet cells have been crucial in characterizing the effects of DCB on ion flux and insulin (B600854) release. nih.gov In this model, DCB proved to be a potent inhibitor of reverse Na+/Ca2+ exchange-mediated 45Ca uptake, with an IC50 of 18 µM. nih.gov However, the research also highlighted the compound's lack of specificity, as it blocked voltage-sensitive Ca2+ channels with an even higher potency (IC50: 7.5 µM) and also affected K+ channels. nih.gov These findings underscore that while DCB is a powerful tool for studying Na+/Ca2+ exchange in pancreatic B-cells, its effects on other ion channels must be considered when interpreting results. nih.gov

Isolated Cellular Preparations

Preparations of isolated cells are used to study specific cellular functions without the complexity of surrounding tissue architecture.

Human and Bovine Epididymal Spermatozoa: Research on ejaculated human spermatozoa has demonstrated that DCB has a dose- and time-dependent spermicidal effect. nih.gov This action is linked to its function as a Na+/Ca2+ exchange inhibitor, which leads to an elevation of intracellular calcium (Ca2+). nih.govresearchgate.net One study found that a 4 mM concentration of DCB caused a total loss of sperm viability within one minute in a whole semen sample, while a lower concentration of 0.5 mM was effective on spermatozoa that had been separated from seminal fluid. nih.gov Further investigations showed that DCB potentiated the spermicidal action of H2-receptor antagonists by causing a more rapid increase in intrasperm Ca2+. nih.gov A review of the literature did not yield specific studies utilizing DCB on bovine epididymal spermatozoa.

Cardiac Myocytes: While direct studies on isolated cardiac myocytes using DCB were not identified, research on the closely related cultured aortic myocytes from rats has provided relevant insights. In this smooth muscle cell model, DCB was used to investigate a cation channel induced by palytoxin (B80417). nih.gov The study found that DCB inhibited palytoxin-induced 22Na+ uptake with a half-maximal inhibition concentration of 10 µM. nih.gov

Organotypic Slice Preparations

Organotypic slices maintain the three-dimensional structure and connectivity of tissues, offering a bridge between cell culture and in vivo studies.

Rat Ventromedial Hypothalamic Neurones: A review of the available literature did not yield specific research applying 3',4'-Dichlorobenzamil hydrochloride to organotypic slice preparations of rat ventromedial hypothalamic neurones.

Mammalian Cell Lines

Immortalized cell lines provide a consistent and reproducible system for high-throughput screening and mechanistic studies.

3T3-L1 adipocytes: A review of the scientific literature did not identify studies where 3',4'-Dichlorobenzamil hydrochloride was used in the 3T3-L1 adipocyte cell line.

Differentiated human mesenchymal stem cells: A review of the scientific literature did not yield research specifically investigating the effects of 3',4'-Dichlorobenzamil hydrochloride on differentiated human mesenchymal stem cells.

C2C12 myotubes: A review of the scientific literature did not find studies that utilized 3',4'-Dichlorobenzamil hydrochloride in the C2C12 myotube model system.

Glioblastoma cell lines: A review of the scientific literature did not identify research where 3',4'-Dichlorobenzamil hydrochloride was applied to glioblastoma cell lines.

Research Findings in In Vitro Systems

| Model System | Experimental Context | Key Findings | Effective Concentration (DCB) | Source |

|---|---|---|---|---|

| Neonatal Mouse Calvaria | Inhibition of hormone-stimulated bone resorption. | Inhibited PTH-stimulated 45Ca release. | IC50: ~7 µM; Complete inhibition: 10 µM | nih.gov |

| Rat Pancreatic Islet Cells | Characterization of ion fluxes and insulin release. | Potently inhibited reverse Na+/Ca2+ exchange and voltage-sensitive Ca2+ channels. | IC50: 18 µM (Na+/Ca2+ exchange); IC50: 7.5 µM (Ca2+ channels) | nih.gov |

| Human Spermatozoa | Investigation of spermicidal efficacy. | Induced dose- and time-dependent sperm death via increased intracellular Ca2+. | 0.5 mM - 4 mM | nih.gov |

| Rat Aortic Myocytes | Inhibition of palytoxin-induced ion channels. | Inhibited 22Na+ uptake and fully blocked palytoxin-induced channel activity. | IC50: 10 µM; Full block: 20 µM | nih.gov |

Biophysical and Biochemical Techniques for Ion Transport Measurement

To directly measure the effects of 3',4'-Dichlorobenzamil hydrochloride on ion movement across cell membranes, researchers employ precise biophysical techniques.

Whole-Cell Patch Clamp Electrophysiology for Current Characterization

While specific studies using the whole-cell patch clamp configuration with DCB were not prominently identified, the broader patch-clamp technique has been essential for characterizing its effects on ion channels at the single-channel level. For instance, in a study on cultured rat aortic myocytes, single-channel recording using an outside-out patch configuration was employed. nih.gov This electrophysiological approach allowed for the direct observation of ion channel activity. The research demonstrated that palytoxin induced single-channel currents that were permeable to Na+ and K+. nih.gov Application of 20 µM of 3',4'-Dichlorobenzamil hydrochloride to these outside-out patches resulted in a full block of the observed channel activity, providing direct evidence of its inhibitory effect on this specific ion channel. nih.gov This technique is invaluable for detailing the specific channels a compound acts upon and its mechanism of inhibition.

Radiolabeled Ion Uptake Assays (e.g., 45Ca uptake)

Radiolabeled ion uptake assays are a fundamental technique for directly measuring the flux of ions across a cell membrane. These assays use radioactive isotopes of physiological ions, such as Calcium-45 (⁴⁵Ca), to trace their movement into or out of cells. By measuring the amount of radioactivity accumulated by the cells over time, researchers can quantify the rate of ion transport.

In the context of 3',4'-Dichlorobenzamil hydrochloride research, ⁴⁵Ca uptake assays are crucial for characterizing its inhibitory effects on the Sodium-Calcium (Na⁺/Ca²⁺) exchanger and other calcium channels. For instance, studies in pancreatic islet cells have utilized this method to determine the compound's potency. Researchers induce a "reverse" mode of the Na⁺/Ca²⁺ exchanger, which causes an uptake of extracellular ⁴⁵Ca. By adding 3',4'-Dichlorobenzamil hydrochloride at various concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀).

One study found that 3',4'-Dichlorobenzamil hydrochloride potently inhibited ⁴⁵Ca uptake mediated by the reverse Na⁺/Ca²⁺ exchange in rat pancreatic islet cells. nih.gov The same research also revealed that the compound blocks voltage-sensitive Ca²⁺ channels, highlighting its lack of complete specificity, a critical finding also derived from ⁴⁵Ca uptake experiments. nih.gov

Table 1: Inhibitory Potency of 3',4'-Dichlorobenzamil on Calcium Uptake in Pancreatic Islet Cells

| Target/Process | Assay Condition | IC₅₀ Value (µM) | Source |

| Reverse Na⁺/Ca²⁺ Exchange | ⁴⁵Ca Uptake | 18 | nih.gov |

| Voltage-Sensitive Ca²⁺ Channels | ⁴⁵Ca Uptake | 7.5 | nih.govmedchemexpress.com |

| This table presents the half-maximal inhibitory concentration (IC₅₀) values for 3',4'-Dichlorobenzamil hydrochloride against different calcium transport mechanisms as determined by ⁴⁵Ca uptake assays. |

Fluorescent Indicators for Intracellular Ion Concentration Measurement (e.g., [Ca²⁺]i)

To study ion dynamics in living, intact cells in real-time, researchers employ fluorescent indicators. These are specially designed molecules that exhibit a change in their fluorescent properties upon binding to a specific ion. For measuring intracellular calcium concentration ([Ca²⁺]i), ratiometric dyes like Fura-2 are particularly powerful. wikipedia.orgthermofisher.com

The Fura-2 molecule, introduced into cells as the membrane-permeable Fura-2 AM ester, is cleaved by intracellular esterases into its active, membrane-impermeable form. nih.govbiotium.com The key feature of Fura-2 is that its fluorescence excitation maximum shifts upon binding Ca²⁺. nih.gov It is excited at two different wavelengths, typically 340 nm (where fluorescence increases as Ca²⁺ binds) and 380 nm (where fluorescence decreases as Ca²⁺ binds), while emission is measured at a constant wavelength (around 510 nm). wikipedia.orgnih.gov The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) provides a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration, cell thickness, or photobleaching, yielding highly robust data. thermofisher.com

In research on 3',4'-Dichlorobenzamil hydrochloride, this method allows for the direct observation of how the compound alters [Ca²⁺]i homeostasis. For example, researchers could first establish a baseline [Ca²⁺]i in a cell culture, then apply a stimulus that elevates calcium (e.g., by activating the reverse Na⁺/Ca²⁺ exchanger) and observe the resulting spike in the F₃₄₀/F₃₈₀ ratio. Subsequent application of 3',4'-Dichlorobenzamil hydrochloride would be expected to blunt or prevent this spike, providing clear evidence of its inhibitory action on calcium entry.

High-Throughput and High-Content Phenotypic Screening Methodologies

Drug discovery and compound characterization have been revolutionized by high-throughput screening (HTS) and high-content screening (HCS). nih.govalitheagenomics.com

High-Throughput Screening (HTS) involves the automated testing of massive libraries of chemical compounds (often numbering in the tens of thousands) for a specific biological activity. nih.govthermofisher.com The goal is to rapidly identify "hits" that produce a desired effect in a simplified, measurable assay. agilent.com For a compound like 3',4'-Dichlorobenzamil hydrochloride, an HTS campaign could be designed to find other potent inhibitors of the Na⁺/Ca²⁺ exchanger. This would typically involve using cells loaded with a calcium-sensitive fluorescent dye (like Fluo-4, which is suitable for HTS due to its large fluorescence increase with a single excitation wavelength) in multi-well plates. thermofisher.combiotium.com A cellular process that causes a calcium influx would be initiated, and the assay would screen for compounds that prevent the resulting fluorescence increase.

High-Content Screening (HCS) , also known as high-content imaging, combines the automation of HTS with the detailed data of cellular imaging. corelifeanalytics.combiodock.ai Instead of measuring a single endpoint, HCS captures images of the cells and uses sophisticated software to analyze multiple phenotypic parameters simultaneously, such as cell size, shape, texture, and the intensity and localization of fluorescent signals within different subcellular compartments. alitheagenomics.comsygnaturediscovery.com This approach could be used to study the broader cellular effects of 3',4'-Dichlorobenzamil hydrochloride, identifying potential off-target effects or downstream consequences of ion channel blockade by observing changes in cell health, morphology, or organelle function. biodock.ai

Table 2: Example of a High-Throughput Screening "Hit" Profile

| Compound ID | Concentration (µM) | % Inhibition of Ca²⁺ Influx | Phenotypic Observation (HCS) | Hit Classification |

| DCB-001 (Control) | 10 | 95% | No change in cell morphology | Confirmed Hit |

| Library Cmpd 1023 | 10 | 88% | No change in cell morphology | Confirmed Hit |

| Library Cmpd 2451 | 10 | 15% | No change in cell morphology | Inactive |

| Library Cmpd 5834 | 10 | 91% | Signs of cytotoxicity | Toxic Hit |

| Library Cmpd 8190 | 10 | 5% | No change in cell morphology | Inactive |

| This table provides a hypothetical example of data from an HTS/HCS campaign to identify inhibitors of calcium influx. It demonstrates how compounds are classified based on both their primary activity and their broader phenotypic impact. |

Molecular Biology Approaches (e.g., mRNA Level Analysis for Ion Transporter Expression)

Molecular biology techniques provide insight into how cells adapt to chemical exposure over the long term. While the immediate effect of 3',4'-Dichlorobenzamil hydrochloride is the physical blockade of ion transporters, its sustained application may lead to compensatory changes in the expression of genes that code for these transporters.

Analysis of messenger RNA (mRNA) levels is a standard method to quantify gene expression. nih.gov Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive technique used to measure the amount of a specific mRNA transcript in a sample. nih.govnih.gov In this method, total RNA is extracted from cells that have been treated with the compound (or a control vehicle). The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. The reaction includes fluorescent dyes or probes that allow for the quantification of the amplified DNA in real-time, cycle by cycle. The level of a target gene's mRNA (e.g., the gene for the Na⁺/Ca²⁺ exchanger, SLC8A1) is typically normalized to the level of a stably expressed housekeeping gene to control for variations in sample amount. nih.gov

This approach can be used to determine if chronic exposure to 3',4'-Dichlorobenzamil hydrochloride causes an upregulation or downregulation of its target transporter's mRNA, or the mRNA of other related ion channels and transporters, as the cell attempts to restore ionic homeostasis. nih.gov Such findings are critical for understanding the potential for cellular tolerance or adaptation to the compound.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 3',4'-Dichlorobenzamil hydrochloride in cellular studies, and how is this applied in experimental design?

- 3',4'-Dichlorobenzamil hydrochloride is a selective inhibitor of the Na+/Ca²⁺ exchanger (NCX), which regulates intracellular calcium homeostasis. In experimental design, it is typically applied at concentrations of 10⁻⁴ M to study calcium-dependent processes, such as smooth muscle contraction or neuronal signaling. For example, in vascular studies, it attenuates phenylephrine-induced contraction by blocking NCX-mediated calcium influx . Researchers should validate inhibitor specificity using calcium chelators (e.g., BAPTA-AM) or alternative NCX inhibitors to rule off-target effects.

Q. How should researchers optimize the concentration of 3',4'-Dichlorobenzamil hydrochloride for in vitro studies?

- Dose-response curves (e.g., 10⁻⁶ M to 10⁻³ M) are critical to determine the effective concentration. Evidence from smooth muscle experiments indicates 10⁻⁴ M achieves near-complete NCX inhibition without cytotoxicity . Pre-treat cells/tissues for 15–30 minutes to ensure equilibration. Include vehicle controls (e.g., DMSO) to account for solvent effects on calcium signaling.

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on 3',4'-Dichlorobenzamil hydrochloride’s role in calcium signaling pathways?

- Discrepancies may arise from tissue-specific NCX isoform expression (e.g., NCX1 in cardiac vs. NCX3 in neuronal cells). To address this:

- Use isoform-specific siRNA knockdown alongside pharmacological inhibition.

- Combine calcium imaging (e.g., Fura-2 AM) with electrophysiology to dissect NCX contribution versus voltage-gated calcium channels.

- Reference studies showing NCX inhibition abolishes PE-induced contraction in vascular rings but has minimal effect in tissues with dominant SERCA activity .

Q. How does 3',4'-Dichlorobenzamil hydrochloride interact with other ion transporters, and what controls are necessary to isolate NCX-specific effects?

- The compound may weakly inhibit L-type calcium channels at high concentrations (>10⁻³ M). To mitigate:

- Use selective L-type inhibitors (e.g., nifedipine) in parallel.

- Validate results with structurally distinct NCX inhibitors (e.g., SEA0400).

- Monitor intracellular sodium ([Na⁺]i) using SBFI-AM fluorescence, as NCX inhibition elevates [Na⁺]i, indirectly affecting other transporters .

Q. What are the limitations of using 3',4'-Dichlorobenzamil hydrochloride in studying sperm motility, and how can these be addressed?

- While it reduces human sperm motility by altering calcium flux , its efficacy varies across species due to differences in NCX expression. Solutions include:

- Comparing results with NCX-knockout models or alternative inhibitors (e.g., KB-R7943).

- Measuring ATP levels to rule out energy depletion as a confounding factor.

- Using calcium-free media to isolate NCX reverse-mode activity.

Methodological Considerations

Q. What protocols ensure reproducibility in NCX inhibition studies using 3',4'-Dichlorobenzamil hydrochloride?

- Standardize the following:

- Tissue preparation : Freshly isolate tissues (e.g., aortic rings) to avoid NCX degradation.

- Solution composition : Use physiological buffers (e.g., Krebs-Henseleit) with controlled pH (7.4) and temperature (37°C).

- Data normalization : Express contraction as a percentage of KCl-induced maximum to account for tissue variability .

Q. How should researchers analyze conflicting results between 3',4'-Dichlorobenzamil hydrochloride and other NCX inhibitors?

- Perform meta-analyses of published IC₅₀ values and tissue specificity. For example:

- 3',4'-Dichlorobenzamil (IC₅₀ ~1–5 µM for NCX1) vs. KB-R7943 (IC₅₀ ~10–30 µM).

- Use computational modeling (e.g., Hill equations) to compare inhibitor efficacy under varying calcium/sodium gradients.

Safety and Compliance

Q. What safety protocols are mandatory when handling 3',4'-Dichlorobenzamil hydrochloride in laboratory settings?

- Follow GHS hazard codes (e.g., H315, H319, H335) and safety statements:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.